molecular formula C9H12N2O4 B1331032 (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol CAS No. 2792-51-0

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol

Cat. No.: B1331032
CAS No.: 2792-51-0
M. Wt: 212.2 g/mol
InChI Key: OCYJXSUPZMNXEN-DTWKUNHWSA-N
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Description

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol is a chiral compound with the molecular formula C9H12N2O4 and a molecular weight of 212.2 g/mol. This compound is known for its use in the preparation of oxadiazole compounds and has significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol typically involves the reaction of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with aromatic aldehydes . This diastereoselective reaction results in the formation of (1R,2R,4S,5S,8S)-2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octanes . The reaction conditions often include the use of solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is available commercially and is used as a building block in the synthesis of various chemical compounds.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, particularly involving the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of (1R,2S)-1-(4-aminophenyl)-2-aminopropane-1,3-diol.

Scientific Research Applications

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of oxadiazole compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The nitro group, for example, can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol
  • (1R,2R,4S,5S,8S)-2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octanes

Uniqueness

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in the synthesis of complex molecules make it a valuable compound in scientific research.

Properties

IUPAC Name

(1R,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYJXSUPZMNXEN-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@H](CO)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350092
Record name AC1LDRM0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2792-51-0
Record name (1R,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2792-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1LDRM0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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